N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide
Overview
Description
N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide, also known as MNAC, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide is not well understood. However, it has been found to inhibit the activity of certain enzymes that are involved in various biological processes. This inhibition may be responsible for the compound's observed effects on cancer cell growth and cognitive function.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has been found to have interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to improve cognitive function in animal models of Alzheimer's disease. N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been found to have antioxidant properties, which may be responsible for some of its observed effects.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been found to be stable under a variety of conditions. However, N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide also has several limitations. It is relatively expensive to synthesize, and its mechanism of action is not well understood. Additionally, N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has not been extensively studied in vivo, so its potential side effects are not well known.
Future Directions
There are several future directions for N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide research. One area of interest is the compound's potential use in cancer research. Further studies are needed to determine the compound's efficacy in vivo, and to better understand its mechanism of action. Another area of interest is the compound's potential use in Alzheimer's disease research. Additional studies are needed to determine the compound's effects on cognitive function in humans, and to better understand its mechanism of action. Finally, N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide may have potential applications in other areas of research, such as neurodegenerative diseases and oxidative stress. Further studies are needed to determine the compound's potential in these areas.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects that make it a useful tool for studying various biological processes. N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in Alzheimer's disease research, as it has been found to improve cognitive function in animal models of the disease.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-11-8-14(6-7-15(11)21(24)25)27-10-16(22)19-20-17(23)18-12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRQPJKPRIEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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